Antibiotic M 119a
CAS No.: 111205-12-0
Cat. No.: VC20834176
Molecular Formula: C38H63NO13
Molecular Weight: 741.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 111205-12-0 |
|---|---|
| Molecular Formula | C38H63NO13 |
| Molecular Weight | 741.9 g/mol |
| IUPAC Name | 2-[(14E)-9-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-4,17-dioxabicyclo[14.1.0]heptadec-14-en-10-yl]acetaldehyde |
| Standard InChI | InChI=1S/C38H63NO13/c1-11-27-21(4)35-38(8,52-35)14-12-25(41)19(2)16-24(13-15-40)32(20(3)26(42)17-28(43)49-27)51-36-31(44)30(39(9)10)33(22(5)48-36)50-29-18-37(7,46)34(45)23(6)47-29/h12,14-15,19-24,26-27,29-36,42,44-46H,11,13,16-18H2,1-10H3/b14-12+ |
| Standard InChI Key | YCTQEQQSGKHSQT-WYMLVPIESA-N |
| Isomeric SMILES | CCC1C(C2C(O2)(/C=C/C(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)O)(C)O)N(C)C)O)CC=O)C)C)C |
| SMILES | CCC1C(C2C(O2)(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)O)(C)O)N(C)C)O)CC=O)C)C)C |
| Canonical SMILES | CCC1C(C2C(O2)(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)O)(C)O)N(C)C)O)CC=O)C)C)C |
Introduction
Chemical Properties and Structure
Antibiotic M 119a possesses a complex molecular structure characterized by its formula C38H63NO13 and molecular weight of 741.9 g/mol. This relatively large molecular weight reflects its intricate chemical architecture, which likely contributes to its specific antimicrobial properties and mechanism of action.
The full IUPAC name of Antibiotic M 119a is 2-[(14E)-9-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-4,17-dioxabicyclo[14.1.0]heptadec-14-en-10-yl]acetaldehyde. This extensive nomenclature reveals its structural complexity with multiple functional groups, stereochemical features, and ring systems that define its chemical behavior and potential biological activity.
The compound's Standard InChI identifier (InChI=1S/C38H63NO13/c1-11-27-21(4)35-38(8,52-35)14-12-25(41)19(2)16-24(13-15-40)32(20(3)26(42)17-28(43)49-27)51-36-31(44)30(39(9)10)33(22(5)48-36)50-29-18-37(7,46)34(45)23(6)47-29/h12,14-15,19-24,26-27,29-36,42,44-46H,11,13,16-18H2,1-10H3/b14-12+) provides a standardized way to encode the chemical structure information.
The following table summarizes the key chemical properties of Antibiotic M 119a:
| Property | Value |
|---|---|
| CAS No. | 111205-12-0 |
| Product Name | Antibiotic M 119a |
| Molecular Formula | C38H63NO13 |
| Molecular Weight | 741.9 g/mol |
| IUPAC Name | 2-[(14E)-9-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-4,17-dioxabicyclo[14.1.0]heptadec-14-en-10-yl]acetaldehyde |
| Classification | Research antibiotic compound |
| Current Status | Research use only (not approved for human/veterinary use) |
Challenges in Antibiotic Development
The development of new antibiotics like Antibiotic M 119a faces significant challenges within the current pharmaceutical landscape. The rise of antibiotic-resistant bacteria poses substantial obstacles for healthcare systems globally and drives the urgent need for novel antimicrobial compounds with unique mechanisms of action.
Recent research has raised concerning findings regarding antibiotic resistance development. Studies have shown that multiple antibiotics currently in development or recently clinically approved can readily elicit resistance in bacteria such as Staphylococcus aureus under laboratory conditions . More alarming is evidence that resistance mutations against candidate antibiotics are already present in natural bacterial populations, suggesting that resistance in nature may evolve readily through the selection of preexisting genetic variants .
Cross-resistance between new antibiotic candidates and established antibiotics presents another significant challenge. Research has demonstrated cross-resistance between candidate antibiotics and those currently in clinical use, including vancomycin, daptomycin, and the promising antibiotic candidate teixobactin . These patterns are often driven by overlapping molecular mechanisms through mutations in bacterial regulatory systems, potentially limiting the effectiveness of new compounds before they even reach clinical use.
Recent Developments in Antibiotic Research
Current antibiotic research focuses on several strategies to overcome resistance challenges. Researchers have synthesized novel antimicrobial agents such as sulfonamides and benzimidazole derivatives with promising antibacterial activities against both Gram-positive and Gram-negative bacteria. These compounds demonstrate potential as future therapeutic agents but require further clinical trials before approval.
The field has seen increasing emphasis on predicting potential resistance development early in the drug development process. This proactive approach aims to identify compounds less likely to encounter rapid resistance development or those that might maintain effectiveness despite some resistance mutations . Such considerations are likely relevant to ongoing research with Antibiotic M 119a and similar investigational compounds.
Another important research direction involves understanding and potentially exploiting the impacts of antibiotics on the microbiome. Studies on antibiotics like metronidazole have documented significant changes in gastrointestinal microbiome composition following administration, with potential implications for both efficacy and side effect profiles . Research on compounds like Antibiotic M 119a may similarly need to consider microbiome interactions as part of their comprehensive evaluation.
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